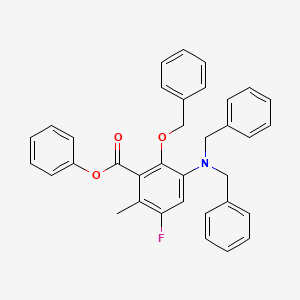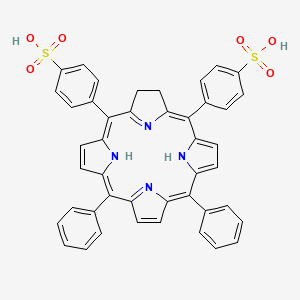![molecular formula C14H16ClN4 B611524 7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine CAS No. 38150-37-7](/img/structure/B611524.png)
7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
U 34599 stimulates the production of tissue-type plasminogen activator.
Applications De Recherche Scientifique
Synthesis and Structural Modification
Azolo[1,4]diazepines, including pyrazolo[4,3-e][1,4]diazepines, are significant for designing compounds with pharmacological potential. The synthesis methods and structural functionalization of these compounds, including pyrazolo[4,3-e][1,4]diazepines, are crucial in creating synthetic and biological derivatives with diverse applications (Kemskii, Bol’but, Dmytriv, & Vovk, 2017).
Antimicrobial and Antifungal Activities
1H-1,4-Diazepines containing the pyrazolo[4,3-e][1,4]diazepine moiety have been studied for their antimicrobial, antifungal, and anthelmintic activities, indicating their potential in treating various infections (Kumar & Joshi, 2009).
Crystal Structure Analysis
Studies on compounds like 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines, which are structurally related to pyrazolo[4,3-e][1,4]diazepines, have been conducted to understand their crystal structure and molecular interactions. This research is crucial in pharmaceutical development (Low, Cobo, Insuasty, Insuasty, Nogueras, & Sánchez, 2002).
Novel Derivatives Development
Efficient syntheses have been developed for derivatives of pyrazolo[4,3-e][1,4]diazepines with possible pharmacological activity in the central nervous system, indicating their potential for developing new drugs for neurological conditions (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Chemical Transformations
The study of reactions involving compounds like 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride provides insights into the chemical behavior of pyrazolo[4,3-e][1,4]diazepines. Understanding these reactions is key in synthesizing new compounds with desired properties (Khutova, Klyuchko, Gurenko, Vasilenko, Rusanov, & Brovarets, 2013).
Propriétés
| 38150-37-7 | |
Formule moléculaire |
C14H16ClN4 |
Poids moléculaire |
275.76 |
Nom IUPAC |
4H-(1,2,4)Triazolo(4,3-a)(1,4)diazepine, 8-chloro-1,4-dimethyl-6-phenyl- |
InChI |
InChI=1S/C14H16ClN4/c1-17-14-9-18(15)8-13(10-19(14,2)11-16-17)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clé InChI |
ZXVWCRRRUKUGPJ-UHFFFAOYSA-N |
SMILES |
C[N]12C(N(C)N=C2)=CN(Cl)C=C(C3=CC=CC=C3)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
U 34599; U34599; U-34599 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)



![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)



